Idebenone
Overview
Description
Idebenone is a synthetic analogue of ubiquinone (also known as Coenzyme Q10), a vital cell antioxidant and essential component of the Electron Transport Chain (ETC) . It is used in skincare formulations to help reduce the visible signs of aging . It is also used to treat vision impairment associated with an eye disease called Leber’s hereditary optic neuropathy (LHON) in adults and adolescents .
Synthesis Analysis
Idebenone can be synthesized through a two-step process . Another method involves a novel process that includes a bromination process for the preparation of 2-bromo-3,4,5-trimethoxy-1-methylbenzene, a protocol for the Heck cross-coupling reaction using either thermal or microwave heating, olefin reduction by palladium catalyzed hydrogenation, and a green oxidation protocol with hydrogen peroxide as oxidant .
Molecular Structure Analysis
Idebenone is a benzoquinone and like all quinones (including CoQ 10) it can accept and donate electrons . Its molecular formula is C19H30O5 .
Chemical Reactions Analysis
Idebenone can interact with the Electron Transport Chain (ETC), increase ATP production required for mitochondrial function, reduce free radicals, inhibit lipid peroxidation, and consequently protect the lipid membrane and mitochondria from oxidative damage .
Physical And Chemical Properties Analysis
Idebenone is a member of the class of 1,4-benzoquinones which is substituted by methoxy groups at positions 2 and 3, by a methyl group at positions 5, and by a 10-hydroxydecyl group at positions 6 . Its molecular weight is 338.4 g/mol .
Scientific Research Applications
Cytoprotective Effects in Retinal Cells : Idebenone exhibits cytoprotective effects in human retinal pigment epithelial cells exposed to oxidative stress. This is achieved by modulating the intrinsic mitochondrial pathway of apoptosis, thereby offering potential in treating retinal epitheliopathies associated with mitochondrial dysfunction (Clementi et al., 2022).
Treatment of Leber’s Hereditary Optic Neuropathy (LHON) : Idebenone is the only disease-specific drug approved for treating visual impairment in LHON, a rare genetic mitochondrial disease. Its mechanism involves antioxidant properties and acting as a mitochondrial electron carrier, thereby restoring ATP production and reactivating inactive-but-viable retinal ganglion cells (Lyseng-Williamson, 2016).
Effects on Bone Marrow Mesenchymal Stem Cells : Idebenone enhances the proliferation of bone marrow-derived mesenchymal stem cells, delays cellular senescence, and inhibits cell apoptosis and migration. It also affects the expression of various proteins involved in cell growth and survival (Zhang et al., 2018).
Therapeutic Use in Age-Related Cognitive Disorders : Idebenone has shown efficacy in elderly patients with dementia, potentially diminishing nerve cell damage due to ischemia, correcting neurotransmitter defects, and facilitating memory and learning (Gillis et al., 1994).
Treatment of Neurodegenerative Diseases : Idebenone is being investigated for its potential in treating neurodegenerative diseases and skin disorders. Various delivery systems such as liposomes, microemulsions, and nanoparticles have been explored to enhance its bioavailability and therapeutic efficacy (Carbone et al., 2012).
Friedreich Ataxia : Idebenone has demonstrated efficacy in improving both cardiac hypertrophy and neurological symptoms in patients with Friedreich ataxia. It acts as an antioxidant and electron carrier, supporting mitochondrial function (Meier & Buyse, 2009).
Interaction with Phospholipid Membranes : Studies on idebenone’s interaction with model membranes made up of naturally occurring phospholipids have implications for the formulation of idebenone-loaded liposome systems and its potential application in cerebral diseases (Fresta et al., 1998).
Treatment of Senile Dementia of Alzheimer Type : Idebenone showed improvement in memory, attention, and behavior in patients affected by Alzheimer-type dementia (Senin et al., 1992).
Neuroinflammation and Microglial Polarization in Parkinson's Disease : Idebenone exhibits anti-inflammatory effects, which can be beneficial in Parkinson's disease. It attenuates the production of pro-inflammatory factors and promotes a phenotypic switch from the M1 state to the M2 state in microglial cells (Yan et al., 2019).
Distinct Effects on Mitochondrial Respiration : Idebenone's effects on mitochondrial respiration in cortical astrocytes compared to cortical neurons due to differential NQO1 activity have been investigated. This study highlights the potential of idebenone in treating diseases caused by complex I defects and coenzyme Q deficiencies (Jaber et al., 2020).
Safety And Hazards
Idebenone should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe dust . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
properties
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Idebenone | |
CAS RN |
58186-27-9 | |
Record name | Idebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idebenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | idebenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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